![molecular formula C9H9BrO3S B13886935 2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
2-[(4-Bromobenzenesulfonyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromobenzenesulfonyl)methyl]oxirane is an organic compound with the molecular formula C9H9BrO3S. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a bromobenzenesulfonyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate epoxide precursor. One common method is the reaction of 4-bromobenzenesulfonyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-[(4-Bromobenzenesulfonyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring is highly reactive and can be opened by nucleophiles, acids, or bases to form diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the ring-opening of the oxirane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, sulfonate esters, and sulfonate salts.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized alcohols.
Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.
科学的研究の応用
2-[(4-Bromobenzenesulfonyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane involves its reactivity as an electrophile due to the presence of the oxirane ring and the bromobenzenesulfonyl group. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane, used in similar applications.
2-[(4-Chlorobenzenesulfonyl)methyl]oxirane: A similar compound with a chlorine atom instead of bromine, exhibiting similar reactivity but different physical properties.
2-[(4-Methylbenzenesulfonyl)methyl]oxirane: A compound with a methyl group instead of bromine, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution and ring-opening reactions compared to its chlorine or methyl analogs.
特性
分子式 |
C9H9BrO3S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
2-[(4-bromophenyl)sulfonylmethyl]oxirane |
InChI |
InChI=1S/C9H9BrO3S/c10-7-1-3-9(4-2-7)14(11,12)6-8-5-13-8/h1-4,8H,5-6H2 |
InChIキー |
RAWOHEOTMKCEKG-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CS(=O)(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)
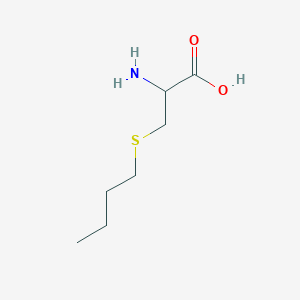
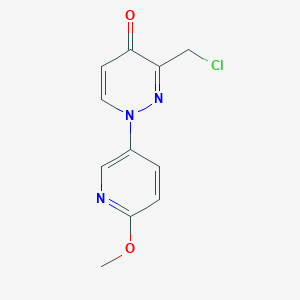
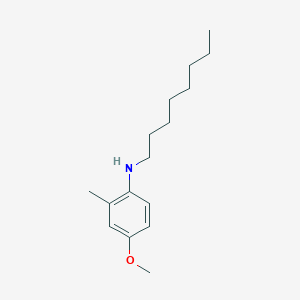
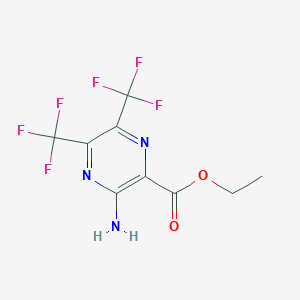
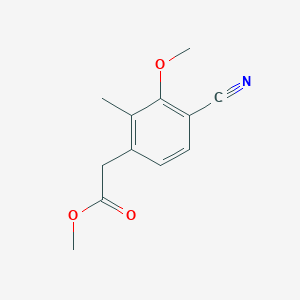



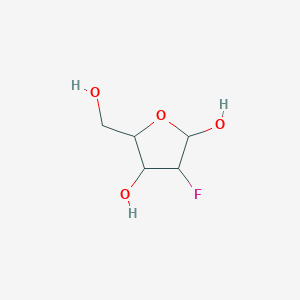
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
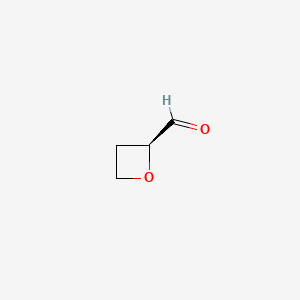
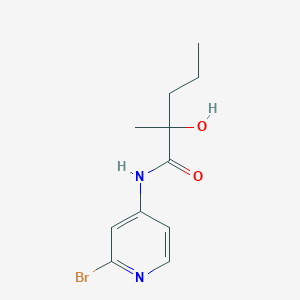
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
